molecular formula C24H21ClN2OS B2773807 4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291856-95-5

4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2773807
CAS No.: 1291856-95-5
M. Wt: 420.96
InChI Key: ATUQSDZJGNHTPJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H21ClN2OS and its molecular weight is 420.96. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-2-17-5-7-18(8-6-17)15-26-24(28)23-22(27-13-3-4-14-27)21(16-29-23)19-9-11-20(25)12-10-19/h3-14,16H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUQSDZJGNHTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H20ClN2OSC_{20}H_{20}ClN_2OS. Its structure features a thiophene ring, a pyrrole moiety, and a chlorophenyl group, which are significant in imparting biological activity. The synthesis typically involves multi-step reactions that incorporate various intermediates to achieve the final product, as evidenced in similar compounds within the benzamide class.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties . For example, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. A study reported that specific benzamide derivatives demonstrated moderate to high potency in inhibiting cancer cell proliferation, particularly in breast and lung cancer models .

  • Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds targeting RET kinase have shown promising results in preclinical models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Similar benzamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which is crucial for membrane penetration .

Activity TypeTest OrganismsResult
AntibacterialStaphylococcus aureusModerate inhibition (MIC = 32 µg/mL)
AntifungalCandida albicansHigh inhibition (MIC = 16 µg/mL)

Neuropharmacological Effects

The neuropharmacological profile of related compounds suggests potential applications as anticonvulsants . Studies have shown that modifications at the benzamide site can enhance anticonvulsant activity significantly .

  • Case Study : In a recent study involving animal models, certain derivatives exhibited significant protective effects against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the thiophene or pyrrole rings can lead to significant changes in potency and selectivity.

Key Findings:

  • Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances biological activity by increasing electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes.
  • Ethyl Benzyl Group : The N-(4-ethylbenzyl) moiety contributes to enhanced lipophilicity and cellular uptake, thereby improving efficacy against target cells.

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